6-Methoxy-3-methyl-1h-indole-2-carboxylic acid
Overview
Description
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole . The molecular formula is C11H11NO3 .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid consists of an indole ring substituted with a methoxy group at the 6th position and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 205.21 and a melting point of 200-202°C .Scientific Research Applications
1. Antifungal Metabolite Production
- Application Summary: The compound is produced by Bacillus toyonensis isolate OQ071612 and exhibits antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates .
- Methods of Application: The compound was identified in a purified extract that showed stability within a pH range of 6–7 and at temperatures of up to 50 °C . The extract demonstrated potential antifungal activity in the presence of various surfactants, detergents, and enzymes .
- Results: The production of the antifungal metabolite was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables . The optimal conditions were as follows: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
2. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives, including “6-Methoxy-3-methyl-1h-indole-2-carboxylic acid”, are prevalent moieties present in selected alkaloids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
3. Dye Production
- Application Summary: The compound is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO). It is also suitable for use in the production of dyes by Escherichia coli expressing multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. strains KL33 and KL28 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The application of this compound in dye production was not quantitatively detailed in the source .
4. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including “6-Methoxy-3-methyl-1h-indole-2-carboxylic acid”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
5. Dye Production
- Application Summary: The compound is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO). It is also suitable for use in the production of dyes by Escherichia coli expressing multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. strains KL33 and KL28 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The application of this compound in dye production was not quantitatively detailed in the source .
6. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including “6-Methoxy-3-methyl-1h-indole-2-carboxylic acid”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRKJWZFDHHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid | |
CAS RN |
2473-98-5 | |
Record name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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